3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and a methoxy group at the 6-position.
Preparation Methods
The synthesis of 3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination . The reaction conditions typically involve refluxing the mixture in a suitable solvent, such as acetic acid or dioxane, and the subsequent addition of iodine or an iodine-containing reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include boronic acids for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with boronic acids can yield 3-aryl-6-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of kinase inhibitors, which are important in cancer therapy . In biology, it has been investigated for its potential as a modulator of protein-protein interactions, which are crucial in many cellular processes . Additionally, it has applications in the chemical industry as an intermediate for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer . By inhibiting the activity of these kinases, this compound can modulate the signaling pathways and exert its therapeutic effects . The compound may also interact with other proteins involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
3-Iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as 3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine and 3-iodo-6-phenyl-1H-pyrazolo[3,4-b]pyridine . These compounds share a similar core structure but differ in the substituents at the 6-position. The presence of different substituents can significantly influence their biological activity and chemical reactivity . For example, the methoxy group in this compound may enhance its solubility and interaction with specific molecular targets compared to its methyl or phenyl analogs .
Properties
Molecular Formula |
C7H6IN3O |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-6-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
OBIRMOSOZRIKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NNC(=C2C=C1)I |
Origin of Product |
United States |
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